Regioisomeric Advantage in Nitroreductase Activation
The 2,4-dinitrobenzamide moiety of the target compound is the same regioisomer as the clinical prodrug CB 1954. In head-to-head comparison within the aziridinyldinitrobenzamide series, the 2,4-dinitro regioisomer (CB 1954) was approximately 10-fold more potent than the corresponding 3,5-dinitrobenzamide isomer in NTR+ve cell lines, with the 3,5-isomer also showing selectivity toward NTR+ve lines but with significantly reduced potency [1]. This regioisomeric SAR establishes that the 2,4-dinitro arrangement—present in the target compound—is mechanistically non-interchangeable with the 3,5-dinitro motif found in comparator N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,5-dinitrobenzamide (CAS 303131-28-4).
| Evidence Dimension | Nitroreductase-dependent cytotoxicity potency ratio |
|---|---|
| Target Compound Data | 2,4-dinitrobenzamide scaffold: IC50 in NTR+ve V79 cells reported in low micromolar range for CB 1954; therapeutic ratio (MTD/IC50 NTR+ve) sufficient for curative activity in WiDr xenograft models [1] |
| Comparator Or Baseline | Isomeric 2-aziridinyl-3,5-dinitrobenzamide: approximately 10-fold less potent than CB 1954 in NTR+ve V79 cells [1] |
| Quantified Difference | ~10-fold greater potency of 2,4-dinitro vs. 3,5-dinitro regioisomer in NTR-expressing mammalian cell lines |
| Conditions | Chinese hamster V79 fibroblasts engineered to express E. coli nfsB nitroreductase (NTR+ve) vs. parental NTR-ve controls; clonogenic survival assay [1] |
Why This Matters
For researchers investigating nitroreductase-dependent prodrug activation, gene-directed enzyme prodrug therapy (GDEPT), or hypoxia-selective cytotoxins, the 2,4-dinitro regioisomer provides a validated scaffold with established SAR, whereas the 3,5-dinitro isomer would introduce an unnecessary ~10-fold potency penalty.
- [1] Helsby NA, Ferry DM, Patterson AV, Pullen SM, Wilson WR. Aziridinyldinitrobenzamides: synthesis and structure-activity relationships for activation by E. coli nitroreductase. J Med Chem. 2004;47(10):2688-98. doi:10.1021/jm0305290. View Source
